molecular formula C14H22ClNO2 B14696187 p-Methylcaine CAS No. 34320-71-3

p-Methylcaine

Cat. No.: B14696187
CAS No.: 34320-71-3
M. Wt: 271.78 g/mol
InChI Key: JTFFBAIQSAXOSO-UHFFFAOYSA-N
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Description

p-Methylcaine: is a synthetic compound known for its local anesthetic properties. It is chemically related to other local anesthetics like lidocaine and procaine. The compound is characterized by the presence of a para-methyl group on its aromatic ring, which influences its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methylcaine typically involves the alkylation of aniline derivatives. One common method is the reaction of p-toluidine with chloroacetyl chloride, followed by the reduction of the resulting intermediate to yield this compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: p-Methylcaine undergoes various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: p-Methylbenzoic acid.

    Reduction: p-Methylamine.

    Substitution: p-Bromo-methylcaine or p-Chloro-methylcaine.

Scientific Research Applications

Chemistry: p-Methylcaine is used as a model compound in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of local anesthetics on nerve cells and their mechanisms of action.

Medicine: this compound is investigated for its potential use as a local anesthetic in medical procedures, particularly in dentistry and minor surgeries.

Industry: The compound is used in the formulation of topical anesthetic creams and gels for pain relief.

Mechanism of Action

p-Methylcaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission.

Comparison with Similar Compounds

    Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.

    Procaine: A local anesthetic with a shorter duration of action compared to p-Methylcaine.

    Bupivacaine: Known for its long-lasting effects, used in epidural anesthesia.

Uniqueness: this compound is unique due to its specific para-methyl substitution, which influences its potency and duration of action. Compared to lidocaine and procaine, this compound may offer a different balance of efficacy and side effects, making it suitable for specific clinical applications.

Properties

CAS No.

34320-71-3

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-methylbenzoate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-4-15(5-2)10-11-17-14(16)13-8-6-12(3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H

InChI Key

JTFFBAIQSAXOSO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)C.Cl

Origin of Product

United States

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